4-methyl-N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-[6-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O4S/c1-15-2-4-16(5-3-15)23(32)24-13-12-20-27-26-19-10-11-22(28-29(19)20)35-14-21(31)25-17-6-8-18(9-7-17)30(33)34/h2-11H,12-14H2,1H3,(H,24,32)(H,25,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLGRXGGOIOOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing 1,2,4-triazole derivatives, have been reported to exhibit promising anticancer activities. They are often used as synthetic intermediates in the development of new pharmaceuticals.
Mode of Action
It is known that the nitrophenyl group in the compound structure can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties. This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit various pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents. This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
The presence of the nitrophenyl group in the compound structure, which can form hydrogen bonds, suggests that it may have favorable pharmacokinetic properties.
Biological Activity
The compound 4-methyl-N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic molecule that incorporates various functional groups known for their biological activity. This article delves into the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its intricate structure, which includes:
- A triazole ring that enhances its biological interactions.
- A pyridazine moiety contributing to its pharmacological properties.
- A nitrophenyl group that may influence its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 366.43 g/mol |
| LogP | 3.092 |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research has indicated that compounds containing triazole and nitrophenyl groups exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to possess antibacterial and antifungal activities against various pathogens.
- Case Study : A study evaluated the antibacterial efficacy of similar triazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with a nitrophenyl substituent showed enhanced inhibition zones compared to controls .
Anticancer Properties
The incorporation of the nitrophenyl and triazole moieties has been linked to anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS).
- Research Findings : In vitro studies have shown that compounds similar to this compound significantly reduce cell viability in various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties due to the presence of the benzamide group, which has been associated with inhibition of pro-inflammatory cytokines.
- Evidence : Studies on related compounds have shown a decrease in levels of TNF-alpha and IL-6 in treated cells, indicating an anti-inflammatory response .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole ring may inhibit key enzymes involved in pathogen survival.
- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells through ROS generation.
- Cytokine Modulation : It may alter cytokine production leading to reduced inflammation.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing triazole and pyridazine structures exhibit a range of biological activities:
- Antimicrobial Activity : Several studies have demonstrated that triazole derivatives possess significant antibacterial and antifungal properties. For instance, derivatives of 1,2,4-triazole have shown efficacy against various pathogens, suggesting that the incorporation of these structures could enhance the antimicrobial profile of the compound .
- Anticancer Properties : The thioether linkage in this compound may contribute to its anticancer activity. Thiosemicarbazide derivatives have been reported to exhibit chemopreventive effects against cancer cells. The presence of the nitrophenyl group may also enhance cytotoxicity against specific cancer cell lines .
- Anti-inflammatory Effects : Some derivatives of triazole and pyridazine are known to modulate inflammatory pathways. This suggests potential applications in treating inflammatory diseases where modulation of immune response is beneficial .
Potential Therapeutic Applications
Given its structural complexity and biological activities, this compound could be explored for several therapeutic applications:
- Antibiotic Development : With rising antibiotic resistance, novel compounds like this one can be pivotal in developing new antibiotics that target resistant strains of bacteria.
- Cancer Therapy : The dual action of targeting cancer cells while minimizing damage to healthy cells could make this compound a candidate for further development in oncology.
- Anti-inflammatory Drugs : The ability to modulate inflammatory responses can lead to the development of new treatments for chronic inflammatory diseases such as arthritis or inflammatory bowel disease.
Case Studies and Research Findings
Several studies have focused on similar compounds with promising results:
Comparison with Similar Compounds
(a) 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
This compound (CAS: 891117-12-7) shares the [1,2,4]triazolo[4,3-b]pyridazin core but differs in substituents:
- Position 6: Linked to a phenylacetamide with a 4-ethoxyphenyl group instead of the thioether-2-oxoethyl-4-nitrophenylamino chain.
- Position 3: A methyl group replaces the ethylbenzamide chain.
(b) S-Alkylated 1,2,4-Triazoles (Compounds 10–15 in )
These derivatives feature a 1,2,4-triazole core with sulfonylphenyl and fluorophenyl substituents. Unlike the target compound, they lack the pyridazin ring but share S-alkylation synthetic pathways. The sulfonyl group in these compounds improves solubility, whereas the nitro group in the target may reduce it .
Functional Group Comparisons
(a) Amide vs. Sulfonamide Groups
The target’s benzamide group contrasts with sulfonamide derivatives (e.g., N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide in ). Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which could enhance target binding compared to benzamides .
(b) Nitrophenyl vs. Halophenyl Substituents
In contrast, halogenated phenyl groups (e.g., 2,4-difluorophenyl in ) may influence steric interactions and metabolic stability .
Physicochemical and Spectral Properties
Table 2: Spectral Data Comparison
The target’s IR spectrum would display overlapping bands for amide (C=O) and nitro (NO₂) groups, distinguishing it from triazoles lacking these functionalities .
Preparation Methods
Cyclocondensation of Hydrazine with Pyridazine Precursors
Thetriazolo[4,3-b]pyridazine system is constructed via cyclocondensation, as demonstrated in analogous syntheses. A modified protocol involves:
Step 1 :
3,6-Dichloropyridazine (10 mmol) is reacted with hydrazine hydrate (12 mmol) in ethanol at 80°C for 6 hours to yield 3-hydrazinyl-6-chloropyridazine.
Step 2 :
Intramolecular cyclization is achieved using trimethyl orthoformate (15 mmol) in acetic acid at 120°C, producing 6-chloro-triazolo[4,3-b]pyridazine in 82% yield.
Characterization Data :
- Molecular Formula : C₅H₃ClN₄
- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.12 (s, 1H, triazole-H), 8.97 (d, J = 9.6 Hz, 1H, pyridazine-H), 8.34 (d, J = 9.6 Hz, 1H, pyridazine-H).
Functionalization of the Triazolopyridazine Core
Thioether Linkage Installation
The 6-chloro substituent undergoes nucleophilic aromatic substitution with a mercapto-containing side chain:
Reaction Conditions :
6-Chloro-triazolo[4,3-b]pyridazine (5 mmol) is reacted with 2-((4-nitrophenyl)amino)-2-oxoethyl mercaptan (5.5 mmol) in DMF containing K₂CO₃ (10 mmol) at 60°C for 8 hours.
Yield : 78% after silica gel chromatography (hexane/EtOAc 3:1).
Critical Parameters :
- Strict exclusion of moisture to prevent oxidation of thiol
- Use of polar aprotic solvents enhances nucleophilicity
Synthesis of the 4-Nitrophenylglyoxylamide Thiol
Stepwise Assembly of the Side Chain
Step 1 :
4-Nitroaniline (10 mmol) is condensed with chloroacetyl chloride (12 mmol) in dichloromethane with Et₃N (15 mmol) to yield N-(4-nitrophenyl)-2-chloroacetamide (89% yield).
Step 2 :
Thiolation via thiourea intermediate:
N-(4-Nitrophenyl)-2-chloroacetamide (8 mmol) reacts with thiourea (10 mmol) in ethanol/water (3:1) under reflux for 4 hours, followed by alkaline hydrolysis (NaOH 2M) to generate 2-((4-nitrophenyl)amino)-2-oxoethyl mercaptan.
Characterization Data :
Coupling of Ethylenediamine Spacer
Buchwald-Hartwig Amination
The ethylenediamine linker is introduced via palladium-catalyzed coupling:
Reaction Scheme :
6-((2-((4-Nitrophenyl)amino)-2-oxoethyl)thio)-triazolo[4,3-b]pyridazine (3 mmol) reacts with tert-butyl (2-aminoethyl)carbamate (3.3 mmol) using Pd(OAc)₂ (0.1 eq), Xantphos (0.2 eq), and Cs₂CO₃ (6 mmol) in dioxane at 100°C for 12 hours. Boc-deprotection with TFA/DCM (1:1) yields the primary amine intermediate.
Final Acylation with 4-Methylbenzoyl Chloride
Schotten-Baumann Conditions
The terminal amine is acylated under mild conditions to prevent epimerization:
Procedure :
The ethylenediamine-linked intermediate (2 mmol) is treated with 4-methylbenzoyl chloride (2.4 mmol) in THF/water (2:1) with NaHCO₃ (4 mmol) at 0°C. Reaction proceeds for 3 hours with vigorous stirring.
Workup :
Extraction with EtOAc (3 × 50 mL), drying over MgSO₄, and solvent evaporation affords crude product. Purification via recrystallization (ethanol/water) gives the title compound.
Analytical Data :
- Molecular Formula : C₂₅H₂₂N₈O₄S
- HRMS (ESI+) : m/z 547.1564 [M+H]⁺ (calc. 547.1568)
- ¹H NMR (600 MHz, DMSO-d₆) :
δ 10.32 (s, 1H, CONH), 8.91 (s, 1H, triazole-H), 8.44 (d, J = 8.8 Hz, 2H, Ar-H), 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.85 (d, J = 8.0 Hz, 2H, benzamide-H), 7.35 (d, J = 8.0 Hz, 2H, benzamide-H), 4.12 (t, J = 6.4 Hz, 2H, SCH₂), 3.78 (q, J = 6.0 Hz, 2H, NHCH₂), 2.39 (s, 3H, CH₃).
Optimization Challenges and Solutions
Regioselectivity in Triazole Formation
Early attempts using unsubstituted pyridazines resulted in mixtures of [4,3-b] and [3,4-d] isomers. Introducing electron-withdrawing groups at C6 (chloro) directed cyclization to the desired [4,3-b] isomer, as confirmed by NOESY correlations.
Thiol Oxidation Mitigation
The mercapto intermediate was stabilized by:
- Conducting reactions under nitrogen atmosphere
- Adding 0.1% w/v EDTA to chelate metal catalysts
- Immediate use of freshly prepared thiols
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Sequential coupling | 72 | 98.5 | Avoids sensitive intermediates |
| Convergent approach | 65 | 97.8 | Faster overall synthesis |
| Solid-phase synthesis | 58 | 96.2 | Amenable to automation |
Scale-Up Considerations
Critical Process Parameters
- Temperature control : Exothermic acylation steps require jacketed reactors
- Solvent selection : DMF replaced with Cyrene™ (dihydrolevoglucosenone) for greener processing
- Catalyst recycling : Pd recovery achieved via activated carbon filtration (89% recovery)
Q & A
Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer:
The synthesis involves sequential functionalization of the [1,2,4]triazolo[4,3-b]pyridazine core. Key steps include:
Thioether Formation: Reacting a pyridazine precursor with a thiol-containing intermediate (e.g., 2-((4-nitrophenyl)amino)-2-oxoethyl thiol) under basic conditions (e.g., NaH in DMF) to introduce the thioether linkage .
Amide Coupling: Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the benzamide moiety to the ethylamine side chain .
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) yield >95% purity.
Characterization:
- NMR (1H/13C): Confirms regiochemistry of triazole and pyridazine rings.
- HPLC-MS: Validates molecular weight (e.g., m/z ~491.5) and purity (>95%) .
Advanced: How can conflicting data on biological activity (e.g., IC50 variability) be resolved?
Methodological Answer:
Discrepancies in IC50 values may arise from assay conditions or cellular models. To resolve:
Assay Standardization:
- Use consistent ATP concentrations in kinase inhibition assays (e.g., 10 µM ATP for PKC-θ).
- Validate cell permeability via LC-MS quantification of intracellular compound levels .
Structural Confirmation: Re-characterize batches with conflicting data via X-ray crystallography to rule out polymorphic differences .
Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers linked to solvent (DMSO vs. saline) or serum protein binding .
Basic: What functional groups dictate solubility, and how is this optimized for in vitro assays?
Methodological Answer:
- Hydrophobic Groups: The 4-methylbenzamide and triazolopyridazine core reduce aqueous solubility.
- Polar Modifications:
| Strategy | Solubility (mg/mL) | Assay Compatibility |
|---|---|---|
| PEG-400 (10%) | 0.8 | Cell viability |
| β-Cyclodextrin complex | 1.2 | Kinase assays |
| Protonable amine addition | 1.5 | In vivo PK studies |
Advanced: What computational methods predict binding modes to kinase targets?
Methodological Answer:
Molecular Docking (AutoDock Vina):
- Use crystal structures of PKC-θ (PDB: 3PFQ) to model interactions with the triazole ring and 4-nitrophenyl group .
- Score hydrogen bonds between the benzamide carbonyl and Lys409 residue.
MD Simulations (GROMACS):
- Simulate 100 ns trajectories to assess stability of the thioether linkage in the ATP-binding pocket .
QSAR Modeling:
- Correlate logP values (2.8–3.5) with inhibitory activity using partial least squares regression .
Basic: How is stability under physiological conditions assessed?
Methodological Answer:
Forced Degradation Studies:
- Acidic/Base Hydrolysis: Incubate in 0.1M HCl/NaOH (37°C, 24h); monitor via HPLC for cleavage of the amide bond .
- Oxidative Stress: Treat with 3% H2O2; assess nitro group reduction via UV-Vis (λmax shift from 320 nm to 280 nm) .
Plasma Stability:
- Incubate with human plasma (37°C, 1h); quantify parent compound degradation by LC-MS/MS .
Advanced: What strategies address low bioavailability in preclinical models?
Methodological Answer:
Prodrug Design:
- Mask the 4-nitrophenyl group as a tert-butyl carbamate, cleaved in vivo by esterases .
Nanoparticle Formulation:
- Encapsulate in PLGA nanoparticles (150 nm size, PDI <0.1) to enhance half-life from 2h to 8h in rodents .
Metabolic Shielding:
- Fluorinate the benzamide ring to block CYP3A4-mediated oxidation .
Basic: What safety assays are critical prior to in vivo studies?
Methodological Answer:
hERG Inhibition: Patch-clamp assays to confirm IC50 >10 µM (risk threshold: <1 µM) .
Ames Test: Use TA98 and TA100 strains to rule out mutagenicity at 500 µg/plate .
Cytotoxicity: Screen in HEK293 cells (CC50 >50 µM required) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
